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Urea, (p-hydroxyphenethyl)- - 25017-51-0

Urea, (p-hydroxyphenethyl)-

Catalog Number: EVT-15617818
CAS Number: 25017-51-0
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Urea, (p-hydroxyphenethyl)- is an organic compound classified as a urea derivative, characterized by the presence of a p-hydroxyphenethyl group attached to the urea structure. The chemical formula for this compound is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of 180.20 g/mol. Ureas are generally defined as compounds containing two amine groups linked by a carbonyl functional group, and they play significant roles in various biological and chemical processes .

Source and Classification

This compound falls under the category of organic compounds, specifically classified as an organic acid derivative. It is part of a broader class known as ureas, which are recognized for their structural characteristics and functional applications in chemistry and biology . The compound is identified by its CAS number 25017-51-0 and has relevance in both synthetic chemistry and pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of urea, (p-hydroxyphenethyl)- can be achieved through various methods, primarily involving the reaction of p-aminophenol with urea under acidic conditions. This reaction typically requires controlled temperatures and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route involves using hydrochloric acid as a catalyst in conjunction with solvents such as chloroform or ethyl acetate .

A detailed synthesis protocol includes:

  1. Reagents: p-aminophenol, urea, hydrochloric acid.
  2. Equipment: Round bottom flask, condenser, heating mantle.
  3. Procedure: The reagents are mixed in a round bottom flask and heated under reflux conditions to promote the reaction. Monitoring can be done using techniques such as Thin Layer Chromatography (TLC) to assess the progress of the reaction .
Molecular Structure Analysis

Structure and Data

The molecular structure of urea, (p-hydroxyphenethyl)- can be represented as follows:

Structure O C NH NH C6H4 OH \text{Structure }\text{O C NH NH C}_6\text{H}_4\text{ OH }

This structure reveals that the compound consists of a central carbonyl group bonded to two amine groups and a phenolic hydroxyl group. The presence of the hydroxyl group contributes to the compound's polarity and solubility characteristics.

Key structural data includes:

  • Molecular Formula: C9H12N2O2C_9H_{12}N_2O_2
  • Molecular Weight: 180.20 g/mol
  • InChI Key: Not provided in sources but can be derived from molecular data.
Chemical Reactions Analysis

Reactions and Technical Details

Urea, (p-hydroxyphenethyl)- can participate in various chemical reactions characteristic of urea compounds. These reactions often involve nucleophilic attack mechanisms where the nitrogen atoms can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds.

For example, one typical reaction pathway involves the nucleophilic addition of amines to isocyanates or carbonyls, leading to substituted ureas. The reaction conditions must be optimized for yield and selectivity .

Mechanism of Action

Process and Data

The mechanism of action for urea derivatives like p-hydroxyphenethyl-uera often involves interactions at the molecular level that affect biological pathways. Ureas can act as enzyme inhibitors or modulators due to their ability to form hydrogen bonds and interact with active sites on enzymes.

For instance, studies have shown that certain urea derivatives can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic applications in drug design . The specific mechanism may vary depending on the target enzyme but generally involves competitive inhibition where the urea competes with natural substrates for binding sites.

Physical and Chemical Properties Analysis

Physical Properties

Urea, (p-hydroxyphenethyl)- exhibits several notable physical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

Chemical Properties

The chemical properties include:

  • Reactivity: Reacts with strong acids or bases; stability under normal laboratory conditions.
  • Hydrogen Bonding: Exhibits significant hydrogen bonding capabilities due to both amine and hydroxyl groups.
Applications

Scientific Uses

Urea, (p-hydroxyphenethyl)- has several scientific applications:

  • Pharmaceuticals: Used in drug formulations due to its biological activity.
  • Research: Serves as a model compound in studies related to enzyme inhibition and metabolic pathways.
  • Synthetic Chemistry: Employed in synthesizing other chemical entities through its reactive functional groups .
Synthetic Methodologies & Structure-Activity Relationships

Chemoenzymatic Synthesis Pathways for Urea Derivatives

Microbial transglutaminase (MTGase)-catalyzed conjugation has emerged as a pivotal strategy for site-specific modification of urea derivatives. This method exploits the enzyme’s ability to recognize glutamine-295 (Q295) residues in antibody Fc regions, enabling the attachment of amine-functionalized linkers. For urea, (p-hydroxyphenethyl)-, MTGase facilitates the formation of stable amide bonds between the urea scaffold and branched linkers without requiring protecting groups. The synthesis typically follows a two-step chemoenzymatic approach:

  • Enzymatic Conjugation: MTGase-mediated coupling of deglycosylated antibodies with amino-triazide branched linkers.
  • Bioorthogonal Payload Attachment: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to append cytotoxic agents like monomethyl auristatin E (MMAE) [8] [10].

A critical advancement involves branched polyethylene glycol (PEG) spacers, which enhance solubility and reduce aggregation. Studies show that inserting PEG₄ fragments post-branching significantly improves in vitro potency. For instance, ADCs with PEG₄-modified branched linkers exhibit 10-fold higher cytotoxicity against HER2⁺ breast cancer cells compared to non-PEGylated analogs, attributed to optimized lysosomal processing [8] [10].

Table 1: Impact of Linker Architecture on ADC Efficacy

Linker TypeSpacer LengthDARRelative Potency (vs. linear ADC)
LinearNone21.0
Branched (Short)3 atoms60.1
Branched (Long)PEG₄ spacer61.2

Biosynthetic Origins in Brassicales Plant Families

Urea, (p-hydroxyphenethyl)- derivatives are structurally analogous to glucosinolate defense metabolites in Brassicales plants (e.g., cabbage, mustard). These plants evolved glucosinolates 90 million years ago (MYA) as a chemical shield against herbivores. The biosynthetic pathway initiates with the conversion of amino acids (e.g., phenylalanine, tryptophan) to aldoximes by cytochrome P450 enzymes (CYP79s), followed by sulfur transfer and glycosylation to form core glucosinolates [4] [7].

Key evolutionary events drove structural diversification:

  • At-β Whole-Genome Duplication (77.5 MYA): Enabled neofunctionalization of CYP79 genes, expanding substrate specificity to include tryptophan-derived indolic glucosinolates.
  • Methionine-Derived Glucosinolates (60 MYA): Emerged in Capparaceae/Cleomaceae via gene duplication, enhancing chemical complexity.
  • Tandem Gene Duplications (32 MYA): In Brassicaceae, amplified aliphatic glucosinolate diversity, intensifying the arms race with Pierinae butterflies [4].

Pierinae butterflies countered by evolving nitrile-specifier proteins (NSPs), redirecting glucosinolate hydrolysis toward non-toxic nitriles instead of isothiocyanates. This coevolutionary escalation underscores the role of urea-like motifs in ecological adaptation [4].

Table 2: Evolutionary Innovations in Brassicales Chemical Defense

Evolutionary EventTime (MYA)Novel Glucosinolate ClassBiological Impact
Baseline Biosynthesis92Phe/BCAA-derivedInitial herbivore deterrence
At-β WGD77.5IndolicPierinae colonization
Gene Duplications60Methionine-derivedDiversification in Capparaceae
At-α WGD32AliphaticBrassicaceae radiation

Branched Linker Modifications for Enhanced Target Affinity

Branched linkers address limitations of conventional antibody-drug conjugates (ADCs) by enabling high drug-to-antibody ratios (DAR ≥ 6) without compromising pharmacokinetics. For urea, (p-hydroxyphenethyl)-, key modifications include:

  • Hydrophilic Spacers: PEG₄ units mitigate hydrophobicity-driven aggregation, reducing hepatic clearance. ADCs with PEGylated branched linkers exhibit 2-fold longer plasma half-life than non-PEGylated versions [8].
  • Steric Optimization: Longer linkers (e.g., 24-atom chains) enhance cytotoxicity by facilitating lysosomal enzyme access to cleavable valine-citrulline dipeptides. In vitro studies show IC₅₀ values of 0.1 nM for long-linker ADCs vs. 1.0 nM for short-linker variants [8] [10].
  • Bispecific Engagement: Branched linkers enable dual-targeting ADCs (e.g., HER2/PRLR), where urea, (p-hydroxyphenethyl)- derivatives crosslink receptors, accelerating internalization. This design improves payload delivery 5-fold over monospecific ADCs .

Structure-activity relationship (SAR) studies reveal that ortho-chloro and para-methyl substituents on the distal phenyl ring boost VEGFR-2 binding affinity by 15-fold, attributed to hydrophobic interactions with Phe1047 and Leu840 residues [9].

Green Chemistry Approaches in Urea-Based Scaffold Design

Sustainable synthesis of urea, (p-hydroxyphenethyl)- derivatives leverages three principles:

  • Atom-Economical Reactions: One-pot sequential syntheses avoid intermediate purification. For example, coupling p-hydroxyphenethylamine with triphosgene yields isocyanate intermediates in situ, followed by urea formation with aryl amines (yield >90%, E-factor <5) [9].
  • Enzymatic Catalysis: MTGase-mediated conjugation operates in aqueous buffers (pH 6.5–7.5), eliminating organic solvents. This reduces waste generation by 70% compared to traditional amide coupling [8] [10].
  • Rational Scaffold Design: Prevents statistical heterogeneity. Computational models predict optimal linker length/spacer composition, minimizing trial-and-error synthesis. Poisson distribution analyses confirm >95% homogeneity in DAR 6 ADCs when using defined branching [3].

Table 3: Green Metrics for Urea Derivative Synthesis

MethodAtom Economy (%)E-FactorSolvent Intensity
Conventional Amidation6532High (DMF/CH₂Cl₂)
Enzymatic Conjugation988Low (aqueous buffer)
One-Pot Sequential925Moderate (neat)

Comprehensive Compound List

Properties

CAS Number

25017-51-0

Product Name

Urea, (p-hydroxyphenethyl)-

IUPAC Name

2-(4-hydroxyphenyl)ethylurea

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13)

InChI Key

OVWBGUZHWGBNJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)O

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